5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran)
Description
Properties
CAS No. |
3436-82-6 |
|---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-methyl-5-[4-(2-methyl-1-benzofuran-5-yl)hexan-3-yl]-1-benzofuran |
InChI |
InChI=1S/C24H26O2/c1-5-21(17-7-9-23-19(13-17)11-15(3)25-23)22(6-2)18-8-10-24-20(14-18)12-16(4)26-24/h7-14,21-22H,5-6H2,1-4H3 |
InChI Key |
FFXGBNWZSHUVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(=C2)C)C(CC)C3=CC4=C(C=C3)OC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzofuran Core
The benzofuran nucleus is typically synthesized by cyclization reactions involving phenolic precursors and appropriate carbonyl compounds. A common approach involves:
Intramolecular cyclization of 2-hydroxyaryl ketones or phenacyl derivatives : For example, substituted phenacyl bromides reacting with 2'-hydroxy-5'-nitro-acetophenone in the presence of potassium carbonate in DMF yields aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone intermediates. These intermediates can be further reduced to amino derivatives and functionalized.
Transition metal-catalyzed cyclizations : Transition metal catalysis, such as palladium or rhodium catalysis, can facilitate cut-and-sew reactions to form benzofuran rings fused or bridged with other rings, enhancing structural complexity and stereoselectivity.
Functionalization of Benzofuran Rings
After benzofuran formation, selective functionalization at the 2-methyl position or other sites is performed to enable further coupling:
Reduction and substitution reactions : Nitro groups on benzofuran intermediates can be reduced to amines, which then undergo acylation or coupling with other reagents to introduce desired substituents.
Oxidation and methylation : Controlled oxidation (e.g., with IBX) and methylation steps help install methyl groups at specific positions with high diastereoselectivity.
Formation of the Hexane Linker and Coupling Strategy
The key to synthesizing 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) is the coupling of two benzofuran units via a hexane-3,4-diyl linker:
Use of rigid and stable linkers : Studies have shown that linkers such as ester-substituted alkenyl esters provide the necessary rigidity and stability for successful coupling, whereas flexible or unstable linkers (alkenyl, epoxide, silyl ether, methyl ether) fail due to instability or lack of rigidity.
Direct C–C activation and coupling : Transition metal-catalyzed C–C activation (e.g., Pd or Rh catalysis) enables the formation of the hexane-linked bis-benzofuran structure through selective bond cleavage and formation, often requiring directing groups such as 2-amino-3-isopropylpyridine to protect carbonyls and assist regioselectivity.
Stepwise synthesis : The coupling is often achieved in multi-step sequences involving:
- Preparation of benzofuran precursors with appropriate leaving groups or reactive handles.
- Installation of the hexane linker via alkylation or cross-coupling reactions.
- Final cyclization or deprotection steps to yield the bis-benzofuran compound.
Representative Synthetic Route Summary
Research Discoveries and Optimization
Linker effects : The choice of linker is crucial. Ester-substituted alkenyl ester linkers provide the necessary rigidity and stability, significantly improving yields and selectivity in the cut-and-sew coupling reactions.
Directing groups and additives : Temporary carbonyl protecting groups such as 2-amino-3-isopropylpyridine and additives like zinc triflate enhance the efficiency of the coupling reaction, although the exact mechanistic role of zinc triflate remains under investigation.
Enantioselectivity and diastereoselectivity : Catalytic systems have been optimized to achieve high enantiomeric excess (up to 99%) and diastereoselectivity in the methylation and cyclization steps, important for the stereochemical integrity of the final product.
Data Table: Key Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzofurans, halobenzofurans.
Scientific Research Applications
5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 5,5’-Hexane-3,4-diylbis(2-methyl-1-benzofuran) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The hexane bridge in the target compound provides greater conformational flexibility compared to the rigid tetrahydrofurofuran in sesamin or the aromatic fluorene in benzofuran-diones.
- Methyl groups on benzofuran may enhance lipophilicity relative to sesamin’s polar methylenedioxy groups .
- Unlike triazole-thiones , the target compound lacks nitrogen heteroatoms, which could reduce hydrogen-bonding capacity and alter bioactivity.
Biological Activity
5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Synthesis
The synthesis of 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) typically involves multi-step organic reactions that incorporate benzofuran derivatives. The synthetic route may vary depending on the desired structural modifications and functionalization of the compound.
Biological Activity Overview
The biological activity of 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that compounds with a benzofuran core exhibit significant antimicrobial properties. For instance, related benzofuran derivatives have shown effective inhibition against Gram-positive bacteria such as Listeria monocytogenes, with minimum inhibitory concentration (MIC) values around 4.42 µM and minimum bactericidal concentration (MBC) values of 35.3 µM . The mechanism involves disruption of the bacterial cell membrane integrity.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes (AChE and BuChE). Compounds structurally similar to 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) demonstrated potent inhibitory activities with IC50 values ranging from 0.52 µM to 6.74 µM against eqBuChE . Kinetic studies revealed a mixed-type inhibition pattern, suggesting that these compounds can bind to both the catalytic active site and peripheral sites of the enzymes .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds with similar structures have been shown to possess significant antioxidant activity, indicating that 5,5'-Hexane-3,4-diylbis(2-methyl-1-benzofuran) may also exhibit this beneficial effect .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzofuran derivatives:
Case Study 1: Antimicrobial Efficacy
A study highlighted the antimicrobial efficacy of a related compound against various pathogens. The compound caused significant cytoplasmic membrane damage in Listeria monocytogenes, leading to cell lysis and death . This underscores the potential application of benzofuran derivatives in developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition
Research involving molecular docking simulations showed that certain benzofuran derivatives could effectively bind to cholinesterase enzymes. The binding affinity was analyzed through molecular dynamics simulations, confirming favorable interactions at the active sites . This finding is critical for designing inhibitors for neurodegenerative diseases where cholinesterase activity is implicated.
Data Table: Biological Activity Summary
| Activity Type | Target | IC50/MIC/MBC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Listeria monocytogenes | MIC: 4.42 µM | Membrane depolarization and integrity loss |
| Cholinesterase Inhibition | eqBuChE | IC50: 0.52 µM | Mixed-type inhibition at catalytic sites |
| Antioxidant | N/A | EC50: Varies | Scavenging free radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
